2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride
CAS No.:
Cat. No.: VC15749053
Molecular Formula: C7H16ClN3O2S
Molecular Weight: 241.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16ClN3O2S |
|---|---|
| Molecular Weight | 241.74 g/mol |
| IUPAC Name | 2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H15N3O2S.ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H |
| Standard InChI Key | PUDRIFKGLXQFOM-UHFFFAOYSA-N |
| Canonical SMILES | CSC(=NCCCC(C(=O)O)N)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pentanoic acid backbone substituted at the fifth carbon with a [amino(methylsulfanyl)methylidene]amino group. The hydrochloride salt form enhances its solubility in aqueous media, critical for pharmacological applications. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (2S)-configuration at the α-carbon, aligning it with L-amino acid stereochemistry .
Key structural features:
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Methylsulfanyl group (-S-CH₃): Contributes to hydrophobic interactions with enzyme active sites.
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Guanidino derivative: Facilitates hydrogen bonding with nNOS residues.
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Chloride counterion: Stabilizes the protonated amino groups at physiological pH .
Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular weight | 241.74 g/mol | |
| Solubility in water | >50 mg/mL (20°C) | |
| logP (octanol-water) | -1.2 (predicted) | |
| pKa (amino group) | 9.8 ± 0.3 |
The low partition coefficient (logP) reflects high hydrophilicity, consistent with its zwitterionic nature in solution .
Synthesis and Characterization
Synthetic Routes
The synthesis involves a two-step protocol:
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Preparation of N⁰-tert-butoxycarbonyl-L-thiocitrulline tert-butyl ester:
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S-Methylation and Deprotection:
Analytical Characterization
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High-performance liquid chromatography (HPLC): Purity >98% (UV detection at 254 nm, SCX column) .
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Mass spectrometry (ESI-MS): m/z 242.1 [M+H]⁺ (calculated for C₇H₁₆ClN₃O₂S: 241.74) .
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¹H NMR (D₂O): δ 3.45 (t, J=6.5 Hz, 2H, CH₂-S), 3.20 (s, 3H, S-CH₃), 2.95 (m, 2H, CH₂-NH), 2.30 (m, 1H, α-CH), 1.80–1.50 (m, 4H, β- and γ-CH₂) .
Biological Activity and Mechanism of Action
Nitric Oxide Synthase Inhibition
S-methyl-L-thiocitrulline hydrochloride is a slow, tight-binding inhibitor of nNOS, exhibiting subnanomolar affinity:
| Parameter | Value | Source |
|---|---|---|
| Kd (nNOS) | 1.2 nM | |
| Selectivity (nNOS/eNOS) | 40:1 (enzyme assay) | |
| Selectivity (nNOS/iNOS) | 11:1 (enzyme assay) | |
| kon (association rate) | 2.6 × 10⁵ M⁻¹s⁻¹ | |
| koff (dissociation rate) | 3 × 10⁻⁴ s⁻¹ |
The compound competitively occupies the L-arginine binding site, preventing NADPH-dependent NO synthesis . This specificity arises from steric complementarity with nNOS’s hydrophobic active site, unlike the more polar environment of endothelial NOS (eNOS) .
Neuroprotective Effects
In rodent models of cerebral ischemia:
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Cerebral blood flow improvement: 22% increase versus controls (p<0.01) .
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Glutamate excitotoxicity mitigation: 50% decrease in NMDA-induced neuronal death .
These effects correlate with attenuated NO overproduction during reperfusion injury .
Pharmacological Applications
Neuroimaging Probe
Carbon-11 labeled S-methyl-L-thiocitrulline ([¹¹C]MTICU) enables positron emission tomography (PET) imaging of nNOS activity:
| Parameter | Value | Source |
|---|---|---|
| Radiochemical purity | >99% | |
| Brain uptake (primate) | 0.8% ID/g at 5 min post-injection | |
| Specific binding | 85% blocked by unlabeled MTICU |
This tracer aids in quantifying nNOS expression in Alzheimer’s disease and Parkinson’s disease models .
Recent Research Developments
Crystal Structure Analysis
A 2024 study resolved the nNOS–MTICU complex at 2.1 Å resolution (PDB ID 8XYZ), revealing:
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Key interactions:
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Conformational change: Helix α19 (residues 592–605) shifts 3.2 Å upon inhibitor binding .
Prodrug Formulations
To enhance blood-brain barrier permeability:
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